molecular formula C16H20BrN3O2 B1401709 tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate CAS No. 1260898-57-4

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate

Cat. No.: B1401709
CAS No.: 1260898-57-4
M. Wt: 366.25 g/mol
InChI Key: JIAQPOMQFNJYDQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2 and a molecular weight of 366.26 g/mol It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties

Preparation Methods

The synthesis of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-cyanophenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Biological Activity

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate (CAS Number: 1260898-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BrN3O2, with a molecular weight of approximately 366.25 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

Research indicates that compounds with similar structures often exhibit activity through multiple pathways, including:

  • Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity and Research Findings

The biological evaluation of this compound has revealed several important findings:

Anticancer Activity

A study focused on the synthesis and evaluation of similar compounds indicated that modifications in the molecular structure significantly affect anticancer activity. For instance, the introduction of electron-withdrawing groups like bromine and cyano has been associated with enhanced inhibitory effects against cancer cell lines. Specifically, compounds with a piperazine scaffold showed promising results in inhibiting cell proliferation in lung cancer models .

Neuropharmacological Effects

Research into related piperazine derivatives suggests potential neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate serotonin and dopamine receptors, which are critical in treating disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Lung Cancer Inhibition : In vitro studies demonstrated that derivatives containing the piperazine moiety exhibited significant cytotoxicity against A549 lung cancer cells. The IC50 values ranged from 1.5 to 6.18 µM depending on structural modifications .
  • Neurotransmitter Interaction : A related compound was shown to enhance serotonin receptor activity, suggesting potential use in treating mood disorders .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundLung Cancer Cell Proliferation1.5 - 6.18
Similar Piperazine DerivativeSerotonin Receptor ModulationNot specified

Properties

IUPAC Name

tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAQPOMQFNJYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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